molecular formula C20H18BrN3O B3442009 4-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]morpholine

4-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]morpholine

Cat. No. B3442009
M. Wt: 396.3 g/mol
InChI Key: WYTQNAZACDGCPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]morpholine, also known as BMS-986142, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors. Inhibition of TYK2 has been shown to have potential therapeutic applications in a variety of autoimmune and inflammatory diseases.

Mechanism of Action

4-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]morpholine inhibits the TYK2 enzyme, which plays a key role in the signaling pathways of several cytokines, including interleukin (IL)-12, IL-23, and type I interferons. By inhibiting TYK2, 4-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]morpholine blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and immune activation.
Biochemical and Physiological Effects
In preclinical studies, 4-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]morpholine has been shown to reduce inflammation and improve symptoms in models of autoimmune and inflammatory diseases. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of immune cells such as T cells and macrophages.

Advantages and Limitations for Lab Experiments

One advantage of 4-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]morpholine is its specificity for TYK2, which may reduce the risk of off-target effects. However, like any small molecule inhibitor, it may have limitations in terms of bioavailability, toxicity, and other pharmacokinetic properties. In addition, its efficacy may vary depending on the specific disease or condition being studied.

Future Directions

There are several potential future directions for research on 4-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]morpholine. One area of interest is in combination therapy with other JAK inhibitors or biologic agents. Another potential application is in the treatment of viral infections, as TYK2 is involved in the signaling pathways of several antiviral cytokines. Finally, further studies are needed to evaluate the safety and efficacy of 4-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]morpholine in a variety of autoimmune and inflammatory diseases.

Scientific Research Applications

4-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]morpholine has been the subject of numerous scientific studies, particularly in the field of autoimmune and inflammatory diseases. In preclinical studies, it has been shown to be effective in models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials are currently underway to evaluate its safety and efficacy in patients with these and other diseases.

properties

IUPAC Name

4-[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O/c21-17-8-6-16(7-9-17)19-14-18(15-4-2-1-3-5-15)22-20(23-19)24-10-12-25-13-11-24/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTQNAZACDGCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]morpholine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]morpholine
Reactant of Route 3
Reactant of Route 3
4-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]morpholine
Reactant of Route 4
Reactant of Route 4
4-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]morpholine
Reactant of Route 5
Reactant of Route 5
4-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]morpholine
Reactant of Route 6
Reactant of Route 6
4-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.